N-[2-(ethylamino)ethyl]phthalimide
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-(ethylamino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-13-7-8-14-11(15)9-5-3-4-6-10(9)12(14)16/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
RSCNQDJBFZLIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Aliphatic Aminoethyl Derivatives
N-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]phthalimide
- N-[2-(Phenylseleno)ethyl]phthalimide Substituent: Phenylseleno (-SePh) group. Synthesis: Synthesized by reacting N-(2-bromoethyl)phthalimide with sodium phenylselenide . Key Properties: IR spectral shifts (amide C=O at 1708 cm⁻¹ vs. 1681 cm⁻¹ in bromoethyl precursor) suggest electronic effects from selenium .
Aromatic/Aryl-Substituted Derivatives
N-[2-(2-Pyridyl)ethyl]phthalimide hydrochloride
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide
Hydrophilic Functionalized Derivatives
- N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide
Physicochemical Properties
*Estimated properties based on structural analogs.
Q & A
Q. How do hydrogen-bonding and π-π interactions stabilize the crystal structure of phthalimide derivatives?
- Answer : X-ray studies reveal weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (centroid distances ~3.6–3.8 Å) between aromatic rings, which stabilize supramolecular architectures . These interactions influence solubility and melting behavior, critical for material design .
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